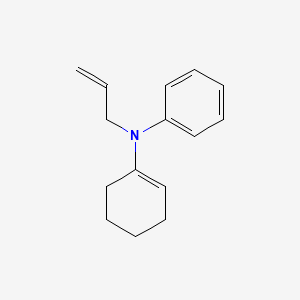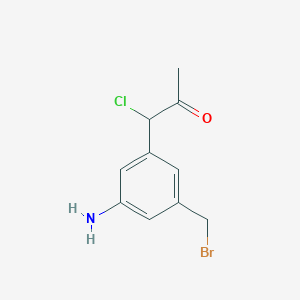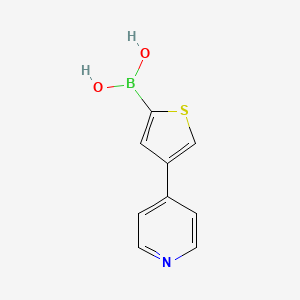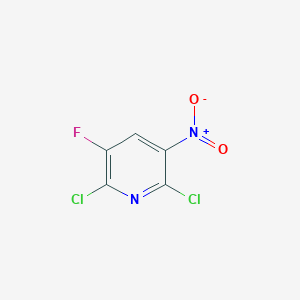
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13F2O2. This compound is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is a derivative of propiophenone and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A Lewis acid catalyst like aluminum chloride (AlCl3) is often used to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 2-(difluoromethoxy)benzene is first treated with the Lewis acid catalyst, followed by the addition of 4-ethylbenzaldehyde. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Purification: The crude product is then purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propanoic acid.
Reduction: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(2-(Difluoromethoxy)-4-ethylphenyl)-2-bromo-1-propanone.
科学的研究の応用
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The difluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
類似化合物との比較
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the ethyl group, resulting in different chemical and biological properties.
1-(2-(Difluoromethoxy)-4-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-(Difluoromethoxy)-4-chlorophenyl)propan-1-one:
Uniqueness: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC名 |
1-[2-(difluoromethoxy)-4-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(10(15)4-2)11(7-8)16-12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChIキー |
BROICVLLFUUSKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















